molecular formula C22H20Cl2N2O4 B3670330 (5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

(5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B3670330
M. Wt: 447.3 g/mol
InChI Key: RGPJLUAZAYFLGK-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a synthetic organic molecule It features a complex structure with multiple functional groups, including dichlorophenyl, methoxy, ethoxy, and imidazolidine-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorophenol, ethyl iodide, and imidazolidine-2,4-dione. The synthetic route may involve:

    Etherification: Reacting 3,4-dichlorophenol with ethyl iodide in the presence of a base to form 3,4-dichlorophenyl ethyl ether.

    Alkylation: Introducing the prop-2-en-1-yl group through a Friedel-Crafts alkylation reaction.

    Condensation: Condensing the resulting intermediate with imidazolidine-2,4-dione under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Chemical Research: Serves as a model compound for studying complex organic reactions and mechanisms.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE: can be compared with other imidazolidine-dione derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxy-5-prop-2-enylphenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4/c1-3-5-15-8-14(10-18-21(27)26-22(28)25-18)11-19(29-4-2)20(15)30-12-13-6-7-16(23)17(24)9-13/h3,6-11H,1,4-5,12H2,2H3,(H2,25,26,27,28)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPJLUAZAYFLGK-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)CC=C)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)CC=C)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
(5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
(5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
(5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
(5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
(5E)-5-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

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